molecular formula C13H13ClN2O5S B2553909 (4-Chloro-3-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate CAS No. 869071-20-5

(4-Chloro-3-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Cat. No.: B2553909
CAS No.: 869071-20-5
M. Wt: 344.77
InChI Key: VVVOHALAANDWNM-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a complex organic compound with a unique structure that combines aromatic, pyrimidine, and sulfonate groups

Mechanism of Action

Action Environment

Environmental factors—such as pH, temperature, and co-administered substances—may influence Compound X’s efficacy and stability. These factors impact its pharmacological activity and overall therapeutic potential.

: A brief review of the biological potential of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common method involves the reaction of 4-chloro-3-methylphenol with suitable reagents to introduce the sulfonate group, followed by the formation of the pyrimidine ring through cyclization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

    Substitution: The aromatic and pyrimidine rings can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce new functional groups into the aromatic or pyrimidine rings.

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-3-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific molecular targets makes it a valuable tool for investigating biological mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity may allow it to target specific pathways involved in disease processes, making it a promising compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new materials with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate
  • (4-Chloro-3-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-phosphate
  • (4-Chloro-3-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-nitrate

Uniqueness

Compared to similar compounds, (4-Chloro-3-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate stands out due to its sulfonate group, which imparts unique chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O5S/c1-8-6-9(4-5-10(8)14)21-22(19,20)11-7-15(2)13(18)16(3)12(11)17/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOHALAANDWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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